

Introduction: The Structure of D-Ribose in Solid and Aqueous States

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Compound of Interest

Compound Name: *alpha-D-Ribofuranose*

Cat. No.: *B154505*

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D-Ribose is a crucial aldopentose monosaccharide, forming the backbone of ribonucleic acid (RNA) and essential biomolecules like adenosine triphosphate (ATP).^{[1][2]} While the β -D-ribofuranose form is the biologically active conformation found in these macromolecules, it is important for researchers to understand that D-Ribose in its crystalline solid state does not exist as the furanose isomer.^{[1][3]} X-ray diffraction and NMR spectroscopy studies have conclusively shown that crystalline D-Ribose is composed of the α - and β -pyranose anomers.^[1] In aqueous solution, D-Ribose exists as a complex equilibrium mixture of these pyranose forms (α and β) and the furanose forms (α and β), with the β -pyranose form being predominant.^{[1][4]} This guide provides a comprehensive overview of the physical properties of D-Ribose, with a focus on its crystalline state, supported by detailed experimental methodologies.

Quantitative Physical Properties of D-Ribose

The following table summarizes key physical and chemical properties of D-Ribose.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O ₅	[5][6]
Molecular Weight	150.13 g/mol	[4][5][6]
Melting Point	88-92 °C	[4]
Appearance	White solid	[7]
Solubility	Soluble in water; Insoluble in ether.[4]	[4]
Density (Predicted)	1.681 ± 0.06 g/cm ³	[6]
Specific Rotation [α]	Exhibits complex mutarotation in water (c=4, H ₂ O): -23.1° (1.5 min) -21.3° (5 min) -23.7° (300 min, equilibrium)[4]	[4]
CAS Number	50-69-1 (for D-Ribose) 32445-75-3 (for alpha-D-Ribofuranose)[4][5][6]	[4][5][6]

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and identification of D-Ribose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule. In D₂O at 44°C, the ¹H NMR spectrum reveals an equilibrium mixture of isomers: 17% α-pyranose, 59% β-pyranose, 9% α-furanose, and 15% β-furanose.[4]
- Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available for D-Ribose, showing characteristic absorptions for O-H and C-O stretching vibrations.[5][8]
- Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information.[5][8]

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range (typically 0.5-1.0°C) indicates high purity, whereas impurities lead to a depressed and broader melting range.^[9]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered crystalline D-Ribose is introduced into a capillary tube (sealed at one end) to a height of 2-3 mm.^{[10][11]} The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.^[10]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).^[10]
- **Heating:** The sample is heated rapidly to approximately 15-20°C below the expected melting point.^{[9][11]} The heating rate is then reduced to a slow rate (approx. 1-2°C per minute) to allow for thermal equilibrium.^[9]
- **Observation:** The temperatures are recorded at which the first droplet of liquid appears (onset of melting) and when the entire sample has liquefied (completion of melting). This range is reported as the melting point.

Optical Rotation Measurement (Polarimetry)

Optical activity, the ability to rotate the plane of polarized light, is a characteristic property of chiral molecules like monosaccharides.^[12] It is measured using a polarimeter.^{[12][13]}

Methodology:

- **Solution Preparation:** A solution of D-Ribose is prepared by accurately weighing the solid and dissolving it in a specific volume of solvent (e.g., water) at a known concentration (c).^[13]

- **Polarimeter Calibration:** The polarimeter is calibrated by measuring the zero rotation with a cell containing only the solvent.[\[13\]](#)
- **Measurement:** The sample cell is filled with the prepared D-Ribose solution. The angle of rotation (α) is measured at a specific wavelength (commonly the sodium D-line, 589.3 nm) and temperature (e.g., 20°C).[\[13\]](#)
- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[\[13\]](#)
- **Mutarotation:** For sugars like D-Ribose, the optical rotation changes over time as the anomers interconvert in solution, a phenomenon known as mutarotation.[\[4\]](#) Measurements are typically taken at various time intervals until a stable, equilibrium value is reached.[\[4\]](#)

Structure Validation by Single-Crystal X-ray Crystallography

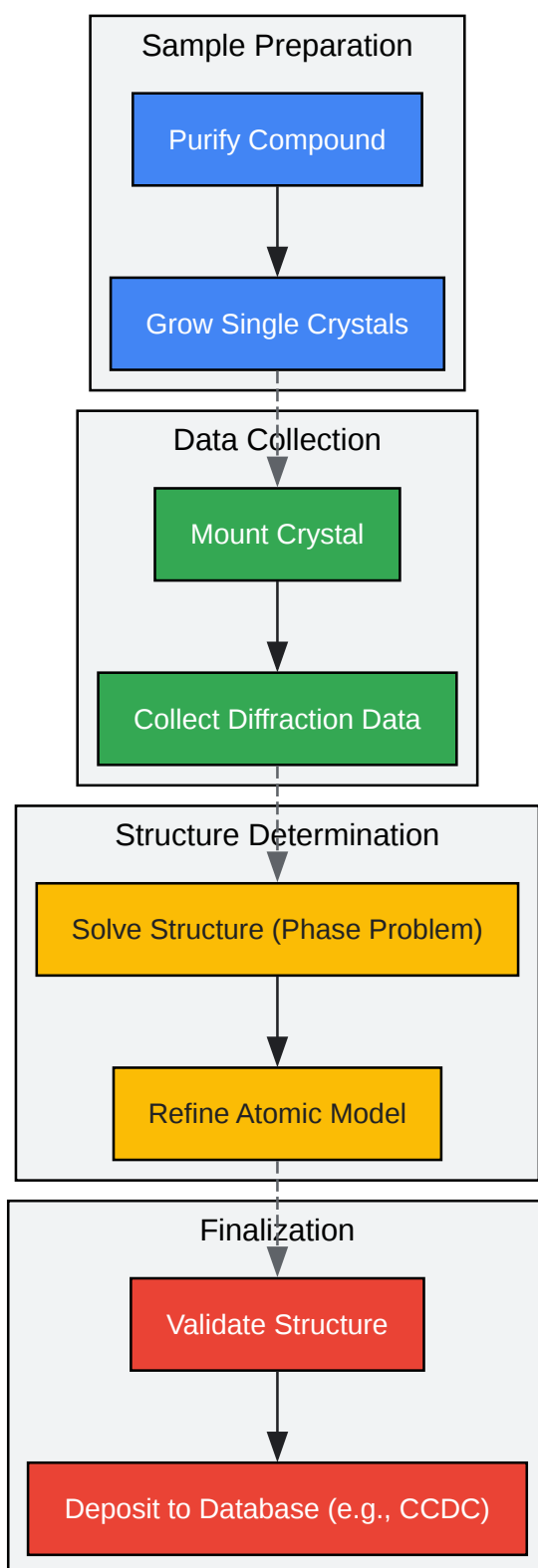
X-ray crystallography provides the most definitive information on the three-dimensional atomic arrangement, bond lengths, and bond angles in a crystalline solid.[\[14\]](#)

Methodology:

- **Crystal Growth:** High-quality single crystals of D-Ribose are grown from a suitable solvent (e.g., aqueous ethanol) through slow evaporation or cooling.[\[4\]](#)[\[14\]](#)
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and radiation damage.[\[14\]](#) It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[\[14\]](#)
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods. This initial model is then refined against the experimental data to optimize the atomic positions and other parameters, resulting in a final, highly accurate 3D structure.[\[14\]](#)

Workflow and Data Visualization

The following diagram illustrates the workflow for determining the structure of a crystalline carbohydrate using single-crystal X-ray crystallography.



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Caption: Workflow for structure validation by X-ray crystallography.

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